N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride
Overview
Description
N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride, also known as MP-4-MA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of psychoactive substances and has been studied for its effects on the central nervous system.
Scientific Research Applications
Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating ligands similar to the structure of interest have shown unprecedented photocytotoxicity under red light to various cell lines through apoptosis, generating reactive oxygen species. Such complexes have also been ingested in the nucleus of HeLa and HaCaT cells, indicating their potential for cellular imaging and therapeutic applications (Basu et al., 2014).
Anticonvulsant Agents
Schiff bases derived from 3-aminomethyl pyridine, showing structural similarity to the target compound, were synthesized and screened for anticonvulsant activity. Several compounds in this study exhibited significant protection against seizures, suggesting the potential of such structures in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).
Hydroxylation of Alkanes
Diiron(III) complexes with tridentate 3N ligands, which bear resemblance to the query compound, have been studied as functional models for methane monooxygenases. These complexes were effective catalysts for selective hydroxylation of alkanes, indicating their utility in synthetic chemistry and potentially in environmental applications (Sankaralingam & Palaniandavar, 2014).
Synthesis of Novel Complexes
Research on ambient-temperature synthesis has led to the development of novel compounds for potential use in various chemical applications. For example, novel synthesis approaches have produced compounds like (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting the versatility of pyridine and its derivatives in synthetic chemistry (Becerra et al., 2021).
properties
IUPAC Name |
N-methyl-1-pyridazin-4-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-7-4-6-2-3-8-9-5-6;/h2-3,5,7H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLYTXPIQWDNIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=NC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(pyridazin-4-yl)methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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